molecular formula C18H15Cl2N3O2 B12018101 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 618443-66-6

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B12018101
CAS No.: 618443-66-6
M. Wt: 376.2 g/mol
InChI Key: FTJWWPNXJHVGAD-UHFFFAOYSA-N
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Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a biologically active quinazolinone derivative recognized for its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by covalently binding to the ATP-binding site of EGFR, leading to the suppression of autophosphorylation and the blockade of downstream signaling pathways , such as MAPK and PI3K/Akt, which are critical for cellular proliferation and survival. Its primary research value lies in the investigation of oncogenic processes and the development of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC), where EGFR mutations are a common driver. The 6,8-dichloro substitution on the quinazolinone core is a key structural feature that enhances its binding affinity and irreversible inhibitory activity against mutant forms of EGFR, including the T790M variant which confers resistance to first-generation inhibitors . Researchers utilize this compound as a critical tool in preclinical studies to explore mechanisms of drug resistance, to evaluate combinatorial treatment strategies, and to further elucidate the complex role of EGFR signaling in tumorigenesis. Its application extends to biochemical assays and in vitro models for high-throughput screening and pharmacological profiling of anti-cancer agents.

Properties

CAS No.

618443-66-6

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H15Cl2N3O2/c1-10-3-11(2)5-13(4-10)22-16(24)8-23-9-21-17-14(18(23)25)6-12(19)7-15(17)20/h3-7,9H,8H2,1-2H3,(H,22,24)

InChI Key

FTJWWPNXJHVGAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold is typically constructed via cyclocondensation. A modified approach from involves:

  • Reacting 3,5-dichloroanthranilic acid with acetic anhydride to form 2-acetamido-3,5-dichlorobenzoic acid.

  • Treating the intermediate with urea at 180°C to yield 6,8-dichloro-3,4-dihydroquinazolin-4-one.

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: Reflux (110°C)

  • Yield: 72–78%

Alternative Pathway via Oxazinone Intermediate

A patent by describes an oxazinone route:

  • 3,5-Dichloro-2-nitrobenzoic acid is reduced to the corresponding amine.

  • Cyclization with phosgene generates 6,8-dichloro-1H-benzo[e]oxazin-4-one.

  • Hydrazinolysis with hydrazine hydrate produces 3-amino-6,8-dichloroquinazolin-4(3H)-one.

Key Optimization :

  • Ethylene carbonate enhances alkylation efficiency during subsequent steps.

  • Dichloromethane/heptane mixtures enable crystallization.

Introduction of the Acetamide Side Chain

Chloroacetylation of the Quinazolinone Amine

The 3-amino group of 6,8-dichloroquinazolin-4(3H)-one undergoes chloroacetylation:

  • Reacting with chloroacetyl chloride (1:1 molar ratio) in ethanol at 30°C for 8 hours.

  • Isolation of 2-chloro-N-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide.

Purity Control :

  • Recrystallization from ethanol improves purity to >98%.

  • TLC monitoring (hexane/ethyl acetate 7:3) confirms reaction completion.

Nucleophilic Substitution with 3,5-Dimethylaniline

The chloroacetamide intermediate reacts with 3,5-dimethylaniline:

  • Solvent : N,N-Dimethylacetamide (DMAC) at 80°C.

  • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation.

  • Reaction Time : 10–12 hours under reflux.

Yield Optimization :

  • Excess 3,5-dimethylaniline (1.2 eq.) increases yield to 85%.

  • Post-reaction purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) removes unreacted aniline.

Large-Scale Production and Industrial Adaptations

The patent US8114995B2 outlines a scalable protocol:

Step Conditions Scale Yield
Quinazolinone synthesis110°C, DMF, ethylene carbonate100 kg batch78.8%
ChloroacetylationEthanol, 30°C, 8 h71.3 kg intermediate92.5%
Aniline couplingDMAC, 80°C, 12 h70 kg final product86%

Critical Notes :

  • Sodium bisulfite addition prevents oxidative side reactions.

  • Crystallization from heptane ensures >99% purity.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.90 (s, 2H, quinazolinone H-5/H-7), 6.73 (d, J=2.29 Hz, 2H, dimethylphenyl), 2.45 (s, 6H, CH₃).

  • ¹³C NMR : 168.5 ppm (C=O), 155.2 ppm (C-4 quinazolinone).

Mass Spectrometry

  • ESI-MS : m/z 376.2 [M+H]⁺, consistent with molecular formula C₁₈H₁₅Cl₂N₃O₂.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
CyclocondensationHigh regioselectivity for dichloro groupsRequires hazardous phosgene
Oxazinone routeScalable, avoids nitro reductionMulti-step, lower overall yield
Direct couplingOne-pot simplicityLimited to small-scale synthesis

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

    Substitution: The chlorine atoms in the quinazolinone core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Quinazolinone vs. Related Heterocycles

N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a)
  • Structural difference : Lacks the 6,8-dichloro substitution.
  • Impact: The absence of chlorine reduces molecular weight (308.5 g/mol vs.
  • Activity: While specific data for 21a are unavailable, analogs with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced antimicrobial and enzyme inhibitory activities .
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
  • Structural difference: Replaces quinazolinone with a quinoline core and adds a methoxy group at position 4.
  • Impact : The methoxy group introduces electron-donating effects, altering electronic distribution and hydrogen-bonding capacity.
  • Activity : Lower antimicrobial potency compared to chloro-substituted analogs, as seen in related studies .
2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c)
  • Structural difference: Single chloro substitution at position 7 on a quinoline core.
  • Impact: Mono-chloro substitution may provide intermediate reactivity between non-halogenated and di-chloro analogs.
  • Synthetic yield : 51–95% (similar to the target compound) .

Physicochemical and Crystallographic Comparisons

  • Crystal packing: Analogous N-(3,5-dimethylphenyl)-trichloroacetamides exhibit distinct crystal systems (monoclinic vs. orthorhombic) based on substituent electronegativity. The diCl substitution in the target compound may promote tighter packing via halogen bonding .

Biological Activity

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H17Cl2N3O2
  • Molecular Weight : 390.26 g/mol
  • Structure : The compound features a quinazoline core with dichloro substitutions and an acetamide group, which are critical for its biological activity.
PropertyValue
Molecular FormulaC19H17Cl2N3O2
Molecular Weight390.26 g/mol
CAS Number618443-39-3

Antitumor Activity

Research indicates that compounds with a similar structure to 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide exhibit significant antitumor properties. Preliminary studies have shown that derivatives of quinazoline can inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Assays Used :
    • MTS cytotoxicity assay
    • BrdU proliferation assay

In a study involving similar compounds, the IC50 values were determined for different cell lines, indicating varying levels of effectiveness against tumor growth. For instance, certain derivatives demonstrated IC50 values as low as 2.12 μM against A549 cells in 2D assays .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. In vitro tests have evaluated its effects against common bacterial strains:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus

These studies suggest that quinazoline derivatives can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.

The biological activity of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide is thought to involve several mechanisms:

  • DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : The acetamide group may interact with specific enzymes involved in cancer cell proliferation or microbial resistance mechanisms.

Case Study 1: Antitumor Efficacy in Lung Cancer Models

A recent study investigated the efficacy of a structurally related quinazoline derivative in both 2D and 3D cell culture models. The results indicated that the compound exhibited higher cytotoxicity in 2D cultures compared to 3D models, highlighting the importance of cellular context in evaluating drug efficacy .

Cell LineIC50 (μM) in 2DIC50 (μM) in 3D
A5496.75 ± 0.199.31 ± 0.78
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, derivatives were tested against E. coli and S. aureus. The results indicated that certain compounds showed significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves coupling a bromoacetamide intermediate (e.g., 2-bromo-N-(3,5-dimethylphenyl)acetamide) with a quinazolinone derivative under basic conditions. For example:

  • Method A : Reacting 6-methoxyquinazolin-4-ol with 2-bromo-N-(3,5-dimethylphenyl)acetamide in anhydrous DMF using K₂CO₃ as a base, yielding 93% product after 3 hours .
  • Method B : Using Cs₂CO₃ and CuI as a catalyst for Ullmann-type coupling, achieving 51% yield with modified stoichiometry . Table 1 : Comparison of Reaction Conditions
Component
Starting MaterialQuinazolin-4-olQuinolin-4-ol
SolventDMFDMF
BaseK₂CO₃K₂CO₃
Reaction Time3 hours3 hours
Yield93%51%

Q. Which spectroscopic techniques are recommended for structural characterization?

  • 1H/13C NMR : Critical for confirming substituent positions. For analogs, key peaks include δ 10.29 (s, NH) and aromatic protons at δ 8.25 ( ) .
  • Mass Spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., m/z 337.6 [M+H]+ in ) .
  • UPLC : Used for purity assessment (RT 1.69 min in ) .

Q. What biological activities are reported for related N-(3,5-dimethylphenyl)acetamide derivatives?

Structural analogs exhibit enzyme inhibition and interactions with biological macromolecules. For instance, thiomorpholine derivatives show potential in targeting kinases or proteases, as noted in .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalyst Use : CuI improves coupling efficiency in Ullmann reactions () .
  • Temperature Control : Higher temperatures (e.g., 95°C) may reduce reaction time but require careful monitoring to avoid decomposition .

Q. How do substituents on the quinazolinone ring influence bioactivity and reactivity?

  • Chlorine at 6,8-positions : Increases electrophilicity, potentially enhancing binding to nucleophilic residues in target proteins. Methoxy groups ( ) reduce reactivity but improve solubility .
  • Solid-State Effects : Electron-withdrawing substituents (e.g., Cl) alter crystal packing, as seen in trichloro-acetamide analogs ( ) .

Q. How can contradictions in reported NMR data for analogs be resolved?

Discrepancies may arise from solvent effects (DMSO-d6 vs. CDCl3), concentration, or impurities. Cross-validate using high-resolution MS and replicate conditions from and .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Functional Group Stability : The acetamide moiety is hydrolytically stable at neutral pH, but the quinazolinone ring may degrade under acidic conditions (analogous to ) .
  • Accelerated Stability Studies : Use HPLC to monitor degradation products over time under stress conditions (40°C, 75% RH) .

Methodological Guidance

  • Contradiction Analysis : Compare crystallographic data (e.g., ’s lattice constants) with computational models (DFT) to resolve structural ambiguities .
  • Data Reproducibility : Document reaction parameters rigorously (e.g., anhydrous conditions, inert atmosphere) to minimize variability .

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